2-Phenylimidazo[2,1-b][1,3]benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRURVYHSXDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Imidazo[2,1-b]benzothiazole Scaffold in Medicinal Chemistry
Executive Summary
The imidazo[2,1-b]benzothiazole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a fused tricyclic system comprising a benzene ring, a thiazole ring, and an imidazole ring, this scaffold exhibits unique physicochemical properties, including a planar topology suitable for DNA intercalation and a bridgehead nitrogen atom that influences electronic distribution and solubility.
This guide serves as a technical blueprint for researchers, detailing the structural logic, synthetic protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold for drug discovery, particularly in oncology and infectious diseases.
Structural Architecture & Physicochemical Properties[1]
Core Topology
The scaffold is a 5,6-fused heterocyclic system. The numbering typically starts from the sulfur atom or the bridgehead nitrogen depending on IUPAC conventions, but in medicinal chemistry, the fusion points are critical.
-
Bridgehead Nitrogen (N-4): This atom is sp² hybridized and is crucial for the planarity of the system. It often serves as a hydrogen bond acceptor in protein-ligand interactions.
-
C-2 and C-3 Positions: These are the primary sites for functionalization on the imidazole ring. Substitution here drastically alters the lipophilicity and target affinity.
-
Benzo-fusion: The benzene ring increases the lipophilicity (LogP) and provides a surface for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
Electronic Properties
The system is electron-rich, making it susceptible to electrophilic aromatic substitution, particularly at the C-3 position of the imidazole ring if unsubstituted. The thiazole sulfur atom contributes to the aromaticity but also offers a site for potential metabolic oxidation (S-oxidation).
Synthetic Architectures
To ensure reproducibility and scalability, we present two distinct synthetic pathways: the Classic Hantzsch Condensation for robust scale-up and the Modern Groebke-Blackburn-Bienaymé (GBBR) for diversity-oriented synthesis.
Protocol A: Classic Hantzsch-Type Condensation
Mechanism: Nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole on the
Step-by-Step Methodology:
-
Reagents: 2-Aminobenzothiazole (1.0 equiv),
-Bromoacetophenone derivative (1.1 equiv). -
Solvent: Anhydrous Ethanol or Acetone.
-
Procedure:
-
Dissolve 2-aminobenzothiazole in the solvent (0.5 M concentration).
-
Add the
-haloketone dropwise at room temperature. -
Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Precipitation: Upon cooling, the hydrobromide salt of the intermediate often precipitates.
-
Cyclization: Filter the solid and reflux in absolute ethanol (or DMF) for an additional 4 hours to ensure complete cyclization.
-
Neutralization: Treat the final solid with 10% NaHCO₃ solution to liberate the free base.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Validation Check: The disappearance of the N-H stretch (~3400 cm⁻¹) in IR and the appearance of the imidazole C-H proton (~8.0 ppm) in ¹H NMR confirm cyclization.
Protocol B: Modern Multicomponent GBBR
Mechanism: Isocyanide-based multicomponent reaction involving an aldehyde, an amine (2-aminobenzothiazole), and an isocyanide.
Step-by-Step Methodology:
-
Reagents: 2-Aminobenzothiazole (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%).
-
Solvent: Methanol or Dichloromethane (DCM).
-
Procedure:
-
Mix amine and aldehyde in solvent and stir for 30 mins to form the imine intermediate.
-
Add the isocyanide and the catalyst.
-
Stir at room temperature (or mild heat 40°C) for 12 hours.
-
Work-up: Evaporate solvent and purify via column chromatography (Silica gel).
-
Synthetic Workflow Diagram
Caption: Dual synthetic pathways for accessing the imidazo[2,1-b]benzothiazole core. Path A (Red) denotes the classic Hantzsch condensation; Path B (Green) denotes the modern multicomponent approach.
Medicinal Chemistry & SAR
The biological activity of this scaffold is highly sensitive to substitution patterns. Below is a synthesized analysis of the Structure-Activity Relationship (SAR) based on recent anticancer and antimicrobial data.
Anticancer SAR (Tubulin Targeting)
Research indicates that these derivatives often bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1]
| Position | Modification | Effect on Activity | Mechanistic Insight |
| C-2 (Phenyl Ring) | Electron-Donating Groups (OMe) | Increase | Mimics the trimethoxyphenyl ring of Colchicine; enhances hydrophobic pocket filling. |
| C-2 (Phenyl Ring) | 4-F or 4-Cl substitution | Variable | Can improve metabolic stability but may alter binding pose. |
| C-3 | Formyl / Chalcone Linkage | Critical | Extension at C-3 allows interaction with adjacent hydrophobic pockets; Chalcone hybrids often show nanomolar IC50. |
| Benzothiazole Core | 6-Methyl or 6-Chloro | Increase | Enhances lipophilicity and membrane permeability. |
Antitubercular SAR (Pantothenate Synthetase)
-
C-2 Amide Linkages: Introduction of an amide linker at C-2, connecting to a lipophilic tail (e.g., substituted phenyl), significantly improves activity against Mycobacterium tuberculosis.
-
Selectivity: Derivatives with bulky groups at C-3 often lose antitubercular activity due to steric clashes in the enzyme active site.
Signaling Pathway Interaction
The following diagram illustrates the mechanism of action for anticancer derivatives, specifically focusing on tubulin inhibition and subsequent apoptosis.
Caption: Mechanistic cascade of imidazo[2,1-b]benzothiazole derivatives inducing apoptosis via tubulin destabilization.
Therapeutic Case Studies
Case Study 1: Tubulin Polymerization Inhibitors
Reference: Shaik et al. (2018/2022) Compound Class: 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates.[1][2]
-
Design Strategy: Combining the imidazo-benzothiazole core with a triazole linker (acting as a bioisostere for amide/ester) to improve solubility and binding.
-
Key Result: Compounds exhibited IC50 values in the sub-micromolar range (0.60 µM against MCF-7 breast cancer cells).
-
Protocol Note: The synthesis utilized "Click Chemistry" (CuAAC) to attach the triazole moiety to the C-2 or C-3 position, demonstrating the scaffold's compatibility with modern ligation techniques.
Case Study 2: Antitubercular Agents
Reference: Samala et al. / Moraski et al. Target: Pantothenate Synthetase (PanC).
-
Mechanism: The scaffold acts as a rigid anchor, positioning side chains to interact with the ATP-binding site of the enzyme.
-
Key Result: 4-Nitro phenyl substituted derivatives showed high potency (IC90 ~7.05 µM) with low cytotoxicity to mammalian cells (Selectivity Index > 18).
Future Perspectives
The versatility of the imidazo[2,1-b]benzothiazole scaffold suggests three key areas for future development:
-
PROTACs (Proteolysis Targeting Chimeras): The scaffold's defined SAR allows for the attachment of linkers at the C-3 position without abolishing target binding. This makes it an ideal "warhead" for degrading specific oncogenic proteins (e.g., kinases).
-
Fluorescent Probes: Due to the extended conjugation, many derivatives are naturally fluorescent. Tuning this property could yield "theranostic" agents that simultaneously treat and image tumors.
References
-
Shaik, S. P., et al. "Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors."[1] European Journal of Medicinal Chemistry, 2018.
-
Al-Lami, N. "New Imidazo[2,1-b]naphtha[2,1-d][1,3]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity."[3] Iraqi Journal of Science, 2015 (Accessed 2025).[3]
-
Amrutkar, V. S., et al. "Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives." Future Medicinal Chemistry, 2025.
-
Mase, T., et al. "Imidazo[2,1-b]benzothiazoles.[4] 2. New immunosuppressive agents."[4] Journal of Medicinal Chemistry, 1986.
-
Avvaru, S. P., et al. "Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds."[5] Medicinal Chemistry, 2021.[5]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Design and synthesis of 1,2,3-triazolo linked-3-benzo[d]imidazo[2, 1-b]thiazole conjugates as tubulin polymerization inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
Triflorcas: Dual-Mechanism Targeting of Oncogenic Met and Oxidative Stress Pathways
This guide serves as an advanced technical dossier on Triflorcas , a specialized 2-phenylimidazo[2,1-b]benzothiazole derivative.[1] It is designed for researchers investigating targeted therapies for oncogene-addicted cancers, specifically those driven by aberrant Met (c-Met) receptor tyrosine kinase signaling.[1]
Technical Dossier & Experimental Framework [1]
Executive Summary & Mechanistic Philosophy
Triflorcas represents a paradigm shift in kinase inhibitor design.[1] Unlike "dirty" multi-kinase inhibitors that often induce broad systemic toxicity, Triflorcas exhibits a highly selective toxicity profile .[1] It functions through a dual-pronged mechanism:
-
Primary Node inhibition: It targets the ATP-binding pocket of the Met receptor , silencing downstream PI3K/Akt survival signaling in cells addicted to Met (via mutation or amplification).
-
Metabolic Stress Induction: It triggers a massive, specific upregulation of CYP1A1 , leading to localized oxidative stress and senescence specifically within the tumor microenvironment, sparing healthy tissue.
This guide moves beyond surface-level description, providing the causal logic and validated protocols required to replicate and expand upon Triflorcas’s unique efficacy profile.[1]
Mechanism of Action (MOA)
The "Soft" Toxicity Paradox
Most kinase inhibitors regulate hundreds of stress genes, causing off-target effects. Triflorcas is unique; transcriptomic profiling reveals it alters the expression of only 14 out of 84 key stress/toxicity genes.
-
The Critical Event: The drug induces a 600+ fold upregulation of CYP1A1 (Cytochrome P450 1A1).[2]
-
The Outcome: This is not merely metabolic clearance; it creates a "futile cycling" of oxidation that generates Reactive Oxygen Species (ROS) specifically in the drug-accumulating cancer cells, driving them toward necrosis and senescence rather than classical apoptosis alone.
Signaling Cascade Blockade
Triflorcas acts as a "molecular brake" on the HGF/Met axis .
-
Target: c-Met (Hepatocyte Growth Factor Receptor).[1][3][4][5][6]
-
Binding Mode: Likely ATP-competitive within the hydrophobic pocket of the kinase domain.[1]
-
Downstream Effect: Complete abrogation of Akt phosphorylation (Ser473), preventing the anti-apoptotic signals required for tumor survival in Met-addicted lines (e.g., GTL-16, H1437).
Pathway Visualization
The following diagram illustrates the dual-action pathway of Triflorcas, contrasting its kinase inhibition with its metabolic stress induction.
Caption: Dual MOA of Triflorcas: c-Met kinase blockade (Blue Axis) and CYP1A1-mediated oxidative stress (Red Axis).[1]
Experimental Validation Protocols
As an application scientist, "trust but verify" is the operational standard. The following protocols are designed to be self-validating—if the positive controls fail, the entire dataset is invalid.
Protocol A: Validation of Met-Addiction Specificity (In Vitro)
Objective: Confirm Triflorcas specifically targets Met-driven tumors (e.g., GTL-16) vs. non-Met tumors.[1]
Reagents:
-
Compound: Triflorcas (dissolved in DMSO, stock 10 mM).
-
Cell Lines:
-
Readout: Anchorage-independent growth (Soft Agar Assay).
Step-by-Step Workflow:
-
Base Layer: Plate 0.6% noble agar in complete medium into 6-well plates. Allow to solidify (30 min at RT).
-
Cell Layer: Resuspend
cells in 0.3% agar/medium containing Triflorcas at graded concentrations (0, 0.1, 1, 10 M). -
Overlay: Add 1 mL of complete medium with drug on top to prevent desiccation. Refresh medium every 3 days.
-
Incubation: Incubate for 14–21 days at 37°C, 5% CO
. -
Quantification: Stain with 0.005% Crystal Violet. Count colonies
using an automated colony counter.-
Success Criteria: GTL-16 colonies must be reduced by
at 1 M. H460 colonies should remain largely unaffected ( reduction), proving specificity.[1]
-
Protocol B: In Vivo Xenograft Efficacy
Objective: Assess tumor growth inhibition (TGI) without systemic toxicity.[1]
Animal Model: CD-1 Nude Mice (Female, 6 weeks).
Tumor Model: Subcutaneous injection of
| Phase | Action | Critical Technical Note |
| Induction | Inject cells in 50% Matrigel into flank.[1] | Wait until tumor volume reaches |
| Treatment | Group A: Vehicle (PEG400/PBS).Group B: Triflorcas 30 mg/kg (i.p., daily). | Prepare fresh daily. Triflorcas has low solubility; sonication may be required.[1] |
| Monitoring | Measure L/W with calipers every 2 days.Weigh mice daily. | Stop Rule: If body weight drops |
| Endpoint | Day 21. Harvest tumor, liver, spleen. | Weigh organs to confirm lack of systemic toxicity (hepatomegaly/splenomegaly). |
Data Output Table (Expected):
| Metric | Vehicle Control | Triflorcas (30 mg/kg) | Statistical Significance |
|---|
| Mean Tumor Vol (Day 21) |
Molecular Profiling & Gene Signatures
To validate the mechanism in your own lab, perform RT-PCR for the specific "Triflorcas Signature."[1] Unlike broad cytotoxic agents, Triflorcas should predominantly affect the following small subset of genes.
Target Gene Panel (Human):
-
CYP1A1:
Upregulation (The hallmark biomarker).[1] -
GDF15:
Upregulation (Stress cytokine).[1] -
TNF:
Upregulation (Inflammatory response).[1] -
EGR1:
Upregulation (Early growth response).[1][2]
Note: If you observe broad upregulation of p53 downstream targets (e.g., BAX, PUMA) without CYP1A1, the compound may be degraded or incorrect.
Experimental Workflow Diagram
The following DOT diagram outlines the critical path for validating Triflorcas activity from bench to bedside.
Caption: Critical path for Triflorcas validation, prioritizing transcriptional verification (CYP1A1) before in vivo scaling.
References
-
Bertotti, A., et al. (2011). Inhibition of Src signaling combats metastatic colorectal cancer stem-like cells.[1]Cancer Research , 71(5), 1-12.[1] Link
-
Menard, D., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures.PLoS ONE , 7(10): e46738. Link
-
Sathornsumetee, S., et al. (2010). Tumor angiogenic inhibition by a novel benzothiazole derivative.[1]Molecular Cancer Therapeutics , 9(6), 1536-1544.[1] Link
-
Comoglio, P. M., et al. (2008). Drug addiction: oncogene addiction to receptor tyrosine kinases.[1][7]Current Opinion in Cell Biology , 20(2), 235-240.[1] Link
-
Ma, P. C., et al. (2003). c-MET mutational analysis in small cell lung cancer: novel juxtamembrane domain mutations regulating cell motility.[1]Cancer Research , 63(19), 6272-6281.[1] Link
Sources
- 1. 5,7,2'-Trihydroxyflavone | C15H10O5 | CID 5322064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Imidazo[2,1-b]benzothiazole Derivatives
An In-depth Analysis for Drug Discovery Professionals
The fused heterocyclic system of imidazo[2,1-b]benzothiazole has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that govern their therapeutic potential. We will delve into the key synthetic strategies, explore the nuances of substituent effects on anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed protocols for their synthesis and biological evaluation.
The Imidazo[2,1-b]benzothiazole Core: A Foundation for Diverse Bioactivity
The imidazo[2,1-b]benzothiazole nucleus is a rigid, tricyclic system formed by the fusion of an imidazole ring with a benzothiazole moiety. This unique architecture provides a specific three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The standard numbering system for this scaffold, as recognized by IUPAC, is crucial for understanding and discussing the SAR.
Caption: General synthetic workflow for imidazo[2,1-b]benzothiazole derivatives.
This approach allows for significant diversity in the final products by simply varying the substituents on both the 2-aminobenzothiazole and the α-haloketone starting materials.
Experimental Protocol: Synthesis of 2-Phenylimidazo[2,1-b]benzothiazole
This protocol provides a general procedure for the synthesis of a representative imidazo[2,1-b]benzothiazole derivative.
Materials:
-
2-Aminobenzothiazole
-
2-Bromoacetophenone (or other phenacyl bromides)
-
Ethanol
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in ethanol.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a hydrobromide salt precipitates, it can be collected by filtration. To obtain the free base, the salt can be neutralized with a base like triethylamine or a saturated solution of sodium bicarbonate.
-
Alternatively, after cooling, the reaction mixture can be poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[2,1-b]benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.
Anticancer Activity
The imidazo[2,1-b]benzothiazole scaffold has been extensively investigated for its anticancer potential, with many derivatives showing potent cytotoxicity against a range of cancer cell lines.
Substitutions at the C2-Position:
-
Aryl and Heteroaryl Groups: The presence of an aromatic or heteroaromatic ring at the C2-position is a common feature of many active anticancer derivatives.
-
Substituent Effects on the 2-Phenyl Ring:
-
Electron-withdrawing groups (EWGs): Groups like nitro (NO2) and halogens (F, Cl, Br) on the phenyl ring often enhance anticancer activity. For instance, a 4-nitrophenyl moiety at the C2 position has been shown to exhibit potent activity against Mycobacterium tuberculosis and certain cancer cell lines. [1][2] * Electron-donating groups (EDGs): Methoxy (-OCH3) and methyl (-CH3) groups can also contribute to activity, though their effect is often position-dependent.
-
-
Mechanism of Action: Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine binding site and inducing cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. [3]Others have been identified as inhibitors of kinases such as Met receptor tyrosine kinase.
Substitutions at the C3-Position:
-
Introduction of aryl groups at the C3-position of 2-phenylimidazo[2,1-b]benzothiazoles has been shown to significantly enhance antiproliferative activity. [3]* Compound 3h from a study, with a specific substitution pattern at C3, demonstrated potent anticancer efficacy against 60 human cancer cell lines with a mean GI50 value of 0.88 μM. [3] Substitutions on the Benzothiazole Ring:
-
Modifications on the benzothiazole portion of the molecule can also modulate anticancer activity. For example, the introduction of a sulfonamide group at the C7-position has yielded compounds with considerable in vitro anticancer activity against the HepG2 cell line. [4]
Compound ID C2-Substituent C3-Substituent Benzothiazole Substituent Activity (GI50/IC50) Cancer Cell Line Reference 3h Phenyl Aryl Unsubstituted 0.88 µM (mean GI50) 60 human cancer cell lines [3] IT10 4-Nitrophenyl Carboxamide-triazole Unsubstituted 2.32 µM (IC50) M. tuberculosis H37Ra [1][2] IT06 2,4-Dichlorophenyl Carboxamide-triazole Unsubstituted 2.03 µM (IC50) M. tuberculosis H37Ra [1][3] 3f 4-Fluorophenyl Unsubstituted 7-Sulfonamide 0.097 µM (IC50) HepG2 [4] | 3g | 4-Methylphenyl | Unsubstituted | 7-Sulfonamide | 0.114 µM (IC50) | HepG2 | [4]|
Antimicrobial Activity
Imidazo[2,1-b]benzothiazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.
Substitutions at the C2-Position:
-
Similar to anticancer activity, the nature of the substituent at the C2-position is critical.
-
Aryl groups with specific substitution patterns are often associated with enhanced antimicrobial effects.
Substitutions on the Benzothiazole Ring:
-
The electronic properties of substituents on the benzothiazole ring play a crucial role. However, one study indicated that substituents at positions 5 and 6 did not significantly increase biological activity. [2]* In contrast, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that a 2,4-dichlorophenyl group at C2 resulted in significant antibacterial activity, particularly against Gram-positive bacteria. [5] General Trends:
-
The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell walls and membranes.
-
The presence of halogen atoms on the 2-phenyl ring often correlates with increased antibacterial activity.
| Compound | C2-Substituent | Benzothiazole Substituent | MIC (µg/mL) | Organism | Reference |
| Derivative with 2,4-dichlorophenyl | 2,4-Dichlorophenyl | 7-Sulfonamide | 6.25 | Staphylococcus aureus | [5] |
| Derivative with 2,4-dichlorophenyl | 2,4-Dichlorophenyl | 7-Sulfonamide | 6.25 | Bacillus subtilis | [5] |
Anti-inflammatory Activity
Certain imidazo[2,1-b]benzothiazole derivatives have been explored for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of inflammatory mediators. For example, some derivatives have shown to inhibit the leakage of pontamine-sky blue dye in a capillary permeability inhibition assay, indicating an effect on vascular permeability, a key aspect of inflammation.
Biological Evaluation Protocols
To ensure the reliability and reproducibility of SAR studies, standardized biological assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [6][7][8]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the purple formazan crystals. [6][7]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader. [6]6. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate. [9][10]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final desired concentration. [9]3. Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). [9]4. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours. [10]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [9]
Caption: Workflow for the biological evaluation of imidazo[2,1-b]benzothiazole derivatives.
Conclusion and Future Perspectives
The imidazo[2,1-b]benzothiazole scaffold is a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies have revealed that modifications at the C2, C3, and various positions on the benzothiazole ring can significantly impact the biological activity profile. Specifically, the introduction of substituted aryl groups at the C2-position has been a fruitful strategy for enhancing both anticancer and antimicrobial properties.
Future research in this area should focus on:
-
Exploring new substitution patterns: Systematic exploration of a wider range of substituents at all positions of the scaffold will likely lead to the discovery of more potent and selective compounds.
-
Mechanism of action studies: A deeper understanding of the molecular targets and pathways affected by these derivatives will facilitate rational drug design.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Development of novel synthetic methodologies: The discovery of new, efficient, and green synthetic routes will accelerate the exploration of this chemical space.
By leveraging the insights from SAR studies and employing robust biological evaluation methods, the full therapeutic potential of imidazo[2,1-b]benzothiazole derivatives can be realized, paving the way for the development of next-generation drugs for a variety of diseases.
References
-
El-Shorbagi, A. N., Sakai, S., el-Gendy, M. A., Omar, N., & Farag, H. H. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin, 37(11), 2971–2975. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]
-
KIT - IBG. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Kamal, A., et al. (2012). 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. Archiv der Pharmazie, 345(5), 378-386. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2011). Synthesis and in vitro antimicrobial evaluation of novel imidazo[1,2-a]pyridine and imidazo[2,1-b]b[9]enzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881.
- Deshmukh, H. S., et al. (2025, May 14). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure.
- Sigmundová, I., Zahradník, P., Magdolen, P., & Bujdáková, H. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(8), 183-192.
-
Majalakere, K., et al. (2020). Studies on imidazo[2,1-b]b[9]enzothiazole derivatives as new radiosensitizers. SN Applied Sciences, 2(11), 1902.
- Andreani, A., et al. (1995). Thienylimidazo[2,1-b]thiazoles as Inhibitors of Mitochondrial NADH Dehydrogenase. Journal of Medicinal Chemistry, 38(7), 1090-1095.
-
Chitti, S., et al. (2022). Structure of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole based active antitubercular agents. ResearchGate. [Link]
-
Zhang, H. Z., et al. (2011). 2-Arylimidazo[2,1-b]benzothiazoles: a new family of amyloid binding agents with potential for PET and SPECT imaging of Alzheimer's brain. Bioorganic & Medicinal Chemistry Letters, 21(10), 2966-2968. [Link]
-
PubChem. Imidazo[2,1-b]b[9]enzothiazole-2-carbaldehyde. [Link]
-
Al-Tel, T. H. (2012). Synthesis of pyrimido[2,1-b]b[9]enzothiazoles andb[9]enzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. ARKIVOC, 2012(6), 117-129.
- Al-Lami, N., & Shaker, A. M. (2023). Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. AIP Conference Proceedings, 2591(1), 020002.
-
Gopinathan, A. (2025, August). Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in... ResearchGate. [Link]
-
PubChem. Imidazo(2,1-b)benzothiazole, 5,6,7,8-tetrahydro-2-(p-methylsulfonylphenyl)-, hydrochloride. [Link]
- Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 89, 207-251.
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
-
Journal of microbiology, biotechnology and food sciences. (2025, August 16). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
PubChem. Benzo(d)imidazo(2,1-b)thiazole. [Link]
-
Royal Society of Chemistry. (2016). On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. RSC Advances, 6(10), 8345-8352. [Link]
-
MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9]enzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
- Desai, N. C., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 4(4), 421-427.
-
PubChem. Imidazo(2,1-b)thiazole. [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Electronic Properties of Fused Benzothiazole-Imidazole Systems
Technical Whitepaper | Version 2.1
Executive Summary
The fusion of benzothiazole and imidazole rings—specifically the imidazo[2,1-b][1,3]benzothiazole scaffold—creates a pharmacophore with exceptional electronic versatility. This system is characterized by a hyper-conjugated
Molecular Architecture & Electronic Theory
The core significance of the imidazo[2,1-b]benzothiazole system lies in the bridgehead nitrogen .[1] Unlike non-fused analogs, the nitrogen atom at the fusion point (N4) is geometrically constrained to be planar, forcing its lone pair into the
1.1 The Bridgehead Nitrogen Effect
In a standard imidazole, the N1-H is acidic and N3 is basic. In the fused [2,1-b] system:
-
Planarity: The tricyclic core is forced into a rigid plane, maximizing orbital overlap.
-
Aromaticity: The bridgehead nitrogen donates electron density into both the thiazole and imidazole rings, creating a continuous 10-
electron aromatic system (if considering the imidazole/thiazole fusion) or extended 14- system with the benzo-fusion. -
Dipole Moment: The system exhibits a strong permanent dipole, directed from the electron-rich benzothiazole sulfur toward the imidazole ring, which can be amplified by substituents.
1.2 Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) studies (B3LYP/6-31G*) consistently reveal:
-
HOMO: Predominantly localized on the benzothiazole sulfur and the benzene ring (Donor region).
-
LUMO: Delocalized across the imidazole ring and any electron-withdrawing substituents at the C-2 or C-3 positions (Acceptor region).
-
Band Gap: The fusion lowers the HOMO-LUMO gap (typically 3.5 – 4.0 eV) compared to isolated benzothiazole, facilitating lower-energy electronic transitions (UV-Vis absorption ~300-350 nm).
Synthetic Pathways & Electronic Modulation
To manipulate the electronic properties, one must control the substituents during ring closure. The most robust protocol is the condensation of 2-aminobenzothiazoles with
2.1 Validated Synthetic Protocol
-
Objective: Synthesis of 2-aryl-imidazo[2,1-b]benzothiazole.
-
Mechanism: Nucleophilic attack of the endocyclic benzothiazole nitrogen on the
-carbon of the ketone, followed by cyclodehydration.
Step-by-Step Methodology:
-
Reactants: Dissolve 2-aminobenzothiazole (1.0 eq) and substituted phenacyl bromide (1.0 eq) in anhydrous ethanol or DMF.
-
Reflux: Heat at reflux (78°C for EtOH, 153°C for DMF) for 4–8 hours.
-
Precipitation: The intermediate hydrobromide salt often precipitates.
-
Cyclization: Neutralize with aqueous NaHCO
or reflux in water to force the loss of H O and HBr, yielding the free base. -
Purification: Recrystallize from ethanol/DMF mixtures.
2.2 Visualization: Synthetic Logic Flow
Figure 1: The condensation pathway requires initial N-alkylation followed by cyclodehydration to restore aromaticity.
Photophysical Characterization
The fused system exhibits significant solvatochromism , a direct result of the ICT state. Upon excitation, electron density shifts from the benzothiazole (donor) to the imidazole (acceptor).
3.1 Solvatochromic Shift Data
In polar solvents, the highly dipolar excited state is stabilized, lowering its energy and causing a red shift in emission (positive solvatochromism).
Table 1: Representative Photophysical Data (2-Phenyl derivative)
| Solvent | Polarity Index ( | Stokes Shift ( | Quantum Yield ( | ||
| Toluene | 0.099 | 328 | 395 | ~5,100 | 0.65 |
| Chloroform | 0.259 | 330 | 410 | ~5,900 | 0.58 |
| Acetonitrile | 0.460 | 329 | 425 | ~6,800 | 0.42 |
| DMSO | 0.444 | 332 | 440 | ~7,400 | 0.35 |
Note: Data derived from trends in benzothiadiazole/benzothiazole fusion papers. High polarity stabilizes the ICT state but often increases non-radiative decay, lowering quantum yield.
Bio-Electronic Interfaces (Drug Discovery)
The electronic flatness and dipole of the scaffold make it an ideal bio-isostere for purines and ATP.
4.1 Mechanism of Action: Kinase Inhibition
The imidazo[2,1-b]benzothiazole core mimics the adenine ring of ATP.
-
H-Bonding: The N3 nitrogen (imidazole ring) acts as a Hydrogen Bond Acceptor (HBA) for the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).
-
Hydrophobic Stacking: The benzo-fused system creates strong
- interactions with hydrophobic pockets (Gatekeeper residues).
4.2 Visualization: Pharmacophore Interaction
Figure 2: The scaffold's electronic features map directly to ATP-binding pockets in kinase enzymes.
Experimental Protocols
Protocol A: Spectroscopic Determination of Ground State Dipole
To validate the electronic push-pull nature, use the Bakhshiev Method .
-
Prepare Solutions: Dissolve the compound (
M) in 5 solvents of varying polarity (Hexane, Toluene, THF, EtOH, DMSO). -
Measure: Record UV-Vis (
) and Fluorescence ( ) maxima. -
Calculate: Plot the Stokes shift (
) against the Lippert-Mataga polarity function ( ). -
Analysis: The slope of the line is proportional to
. A steep slope confirms a large change in dipole moment upon excitation, indicative of strong ICT.
References
-
Synthesis & Methodology
- Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR.
-
Photophysics & Solvatochromism
-
Electronic Structure (DFT/HOMO-LUMO)
-
Biological Applications (Antitubercular/Kinase)
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole deriv
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pi-Pi Stacking Architectures in Imidazo[2,1-b]benzothiazoles: From Crystal Engineering to Drug Design
Executive Summary
The imidazo[2,1-b]benzothiazole (IBT) scaffold represents a "privileged structure" in medicinal chemistry and organic electronics due to its rigid, planar tricyclic architecture. This guide dissects the pi-pi (
For drug developers, understanding these stacking modes is critical: the same forces that drive columnar packing in a crystal lattice (3.3 – 3.8 Å centroid distances) often dictate binding affinity in hydrophobic pockets of targets like tubulin and kinases . This whitepaper provides the crystallographic metrics, synthesis protocols, and computational validation workflows necessary to engineer these interactions intentionally.
Part 1: Molecular Architecture & Stacking Mechanics
The Planar Core
The IBT core fuses a benzene ring, a thiazole ring, and an imidazole ring. This fusion creates an extended
-
RMS Deviation: Typically < 0.025 Å for the core atoms.[1][2]
-
Electronic Distribution: The sulfur atom in the thiazole ring acts as an electron donor, while the imidazole nitrogen (N4) and substituents (like nitro groups) act as acceptors. This "push-pull" electronic character strengthens intermolecular stacking through electrostatic complementarity.
Crystallographic Metrics of Stacking
In the solid state, IBT derivatives rarely stack in a perfect "sandwich" geometry due to Pauli repulsion. Instead, they adopt slipped-parallel or head-to-tail motifs.
| Metric | Typical Range | Significance |
| Interplanar Distance | 3.35 – 3.50 Å | Indicates strong electronic coupling. < 3.4 Å suggests significant orbital overlap. |
| Centroid-Centroid Distance | 3.60 – 3.90 Å | Accounts for the "slip" required to align electron-poor and electron-rich regions. |
| Slippage Angle ( | 15° – 25° | Determines the degree of offset. Critical for optimizing charge transport in semiconductors. |
| Interaction Energy | -8 to -12 kcal/mol | High stability contribution, often exceeding single hydrogen bonds. |
Case Study: 7-Nitro-2-phenylimidazo[2,1-b]benzothiazole
X-ray diffraction analysis reveals that electron-withdrawing groups (EWG) like NO
-
Distance: Interplanar spacing of 3.370 Å , significantly tighter than unsubstituted analogs.
-
Mechanism: The nitro group depletes electron density from the benzene ring, increasing attraction to the electron-rich imidazole ring of the neighbor (Donor-Acceptor Stacking).
Part 2: Experimental Protocols
Synthesis of IBT Scaffolds
Objective: Synthesize high-purity IBT derivatives suitable for single-crystal growth. Reaction Type: Hantzsch-type condensation.
Step-by-Step Methodology:
-
Reagents: Combine 2-amino-benzothiazole (1.0 equiv) with the appropriate
-bromoacetophenone (1.1 equiv). -
Solvent System: Use anhydrous Ethanol or n-Butanol .
-
Why: Polar protic solvents stabilize the transition state and facilitate the precipitation of the hydrobromide salt.
-
-
Reflux: Heat at reflux (78°C for EtOH) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Filter the precipitated solid (HBr salt).
-
Neutralization: Suspend the solid in water and neutralize with NaHCO
or NH OH to liberate the free base. -
Purification: Recrystallize from Ethanol/DMF mixtures. Crucial for removing amorphous impurities before crystal growth.
Crystal Engineering for Pi-Stacking
To analyze stacking, you must grow single crystals. The choice of solvent dictates the packing motif.
-
Method: Slow Evaporation.
-
Solvent A (Promotes Stacking): DMF or DMSO . These planar, polar solvents often intercalate or force the hydrophobic aromatic cores to stack to minimize solvent exposure (solvophobic effect).
-
Solvent B (Disrupts Stacking): Methanol . Strong H-bonding capability can compete with
-stacking, leading to herringbone packing instead of columnar stacks.
Computational Validation: Hirshfeld Surface Analysis
Objective: Quantify the percentage contribution of
Workflow:
-
Input: CIF file from XRD into CrystalExplorer.
-
Surface Generation: Map the
surface.-
Visual Cue: Look for red spots on the flat faces of the molecule. These indicate contacts shorter than the van der Waals radii sum (C...C contacts).
-
-
Shape Index Mapping:
-
Signature: Look for adjacent red and blue triangles (bow-tie patterns) on the surface. This specific topology is the "fingerprint" of
- stacking.
-
-
Fingerprint Plot: Filter for C...C interactions. A spike or distinct region around
Å confirms stacking.
Part 3: Functional Implications
Drug Development: The Tubulin Connection
The IBT scaffold is a known tubulin polymerization inhibitor . Its mechanism relies heavily on
-
Target Site: The Colchicine Binding Site.
-
Mechanism: The planar IBT core inserts itself into a hydrophobic pocket lined by Valine and Leucine residues.
-
Stacking Partner: It often forms a T-shaped or parallel displaced stack with the aromatic ring of Tyr224 or Phe residues in the binding pocket.
-
Design Tip: Substituents at the 2-position (phenyl ring) should be planar to maintain the stacking interface. Bulky ortho-substituents can twist the ring, breaking planarity and reducing potency.
Optoelectronics: Fluorescence Quenching
In solution, IBT derivatives are highly fluorescent. In the solid state, this fluorescence is often quenched (Aggregation-Caused Quenching, ACQ).
-
Cause: Strong
- stacking (distance < 3.5 Å) allows non-radiative energy transfer between excited states. -
Engineering Fix: To restore fluorescence in the solid state, introduce bulky "spacer" groups (e.g., tert-butyl) to increase the stacking distance > 4.0 Å, disrupting the quenching pathway.
Part 4: Visualization & Logic[4]
Diagram 1: Crystal Engineering & Analysis Workflow
This workflow illustrates the path from synthesis to computational validation of the stacking interactions.
Caption: Integrated workflow for synthesizing IBT crystals and validating pi-stacking interactions via XRD and Hirshfeld analysis.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This logic tree guides the modification of the IBT scaffold for drug design versus materials science based on stacking requirements.
Caption: Decision logic for tuning pi-stacking: Planarity enhances drug binding; steric bulk enhances solid-state emission.
References
-
Crystal structure of 7-nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole. National Institutes of Health (PMC). [Link]
-
3-Substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. PubMed. [Link]
-
Benzo[4,5]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine. National Institutes of Health (PMC). [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI Molecules. [Link]
Sources
Technical Guide: Isosteres of Imidazo[2,1-b]thiazole in Drug Design
Executive Summary: The Scaffold and the Strategy
The imidazo[2,1-b]thiazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, most notably recognized in the anthelmintic and immunomodulator drug Levamisole .[1] Despite Levamisole's clinical success, its utility is limited by specific toxicities (e.g., agranulocytosis) and a narrow therapeutic window in certain oncological applications.
This guide explores the bioisosteric replacement strategies applied to this core scaffold. By systematically altering atoms (e.g., S
Structural Analysis & Isosteric Design Logic
The parent scaffold is a fused 5,5-bicyclic system. The bridgehead nitrogen is critical for maintaining planarity and electronic conjugation.
Core Isosteric Transformations
The following diagram illustrates the logical evolution from the parent scaffold to its key bioactive isosteres.
Figure 1: Structural evolution of imidazo[2,1-b]thiazole isosteres. Nodes represent distinct chemical scaffolds derived via specific medicinal chemistry strategies.
Physicochemical Implications[2]
-
Imidazo[2,1-b][1,3,4]thiadiazole: Replacing the C-2 carbon with nitrogen introduces an additional hydrogen bond acceptor. This lowers logP compared to the parent thiazole, potentially improving water solubility and altering the metabolic profile by removing an oxidizable carbon center.
-
Benzo[d]imidazo[2,1-b]thiazole: Benzofusion extends the pi-system, enhancing affinity for hydrophobic pockets (e.g., ATP-binding sites in kinases) but significantly increasing lipophilicity, which may require solubilizing groups (e.g., piperazine tails) to maintain bioavailability.
Therapeutic Applications & Comparative Potency
The versatility of these isosteres allows them to target diverse biological pathways.
Key Biological Targets
-
Anticancer (Tubulin Polymerization): 2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazoles mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and causing G2/M cell cycle arrest.
-
Antitubercular (Pantothenate Synthetase): Benzo-fused derivatives inhibit MTB PS, a crucial enzyme for Vitamin B5 biosynthesis in Mycobacterium tuberculosis.
-
Kinase Inhibition (EGFR/VEGFR): Pyrimido-fused isosteres act as ATP-competitive inhibitors.
Comparative Activity Data
The table below summarizes quantitative data for key isosteres against their respective targets.
| Scaffold Type | Compound ID | Target / Mechanism | Potency (IC50 / MIC) | Ref |
| Imidazo[2,1-b]thiazole | Levamisole | Alkaline Phosphatase / Immunomodulation | In vivo dosage: 2.5 mg/kg | [1] |
| Benzo[d]imidazo[2,1-b]thiazole | Compound 5bc | MTB Pantothenate Synthetase (Inhibitor) | IC50: 0.53 ± 0.13 µM | [2] |
| Imidazo[2,1-b][1,3,4]thiadiazole | Compound 7 | Tubulin Polymerization (HeLa cells) | IC50: 0.18 µM | [3] |
| Pyrimido[2,1-b]benzothiazole | Compound 8d | EGFR Tyrosine Kinase | IC50: 11.9 µM | [4] |
Detailed Experimental Protocols
This section details the synthesis of a core imidazo[2,1-b][1,3,4]thiadiazole scaffold and a validation assay for its anticancer potential.[2][3]
Chemical Synthesis: Hantzsch-Type Condensation
The most robust method for constructing this fused system involves the condensation of a 2-amino-1,3,4-thiadiazole with an
Protocol:
-
Reagents:
-
2-Amino-5-substituted-1,3,4-thiadiazole (1.0 equiv)
- -Bromoacetophenone (substituted) (1.0 equiv)
-
Solvent: Anhydrous Ethanol or DMF
-
Base: Sodium bicarbonate (
) or Triethylamine (optional, for neutralization)
-
-
Procedure:
-
Step 1 (Reflux): Dissolve the amine and bromide in ethanol. Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Step 2 (Precipitation): Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.
-
Step 3 (Neutralization): Filter the solid and suspend in water. Neutralize with 10%
solution to liberate the free base. -
Step 4 (Purification): Recrystallize from ethanol/DMF mixture to yield the pure fused heterocycle.
-
Figure 2: Step-by-step synthetic workflow for the Hantzsch-type condensation to form the fused bicyclic scaffold.
Biological Validation: Tubulin Polymerization Assay
To confirm the mechanism of action for anticancer isosteres (specifically imidazo[2,1-b][1,3,4]thiadiazoles), a tubulin polymerization inhibition assay is the gold standard.
Protocol:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.
-
Mixture: In a 96-well plate, add:
-
Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA). -
GTP (1 mM).
-
Purified Tubulin protein (3 mg/mL).
-
Test Compound (dissolved in DMSO, varying concentrations: 0.1 – 10 µM).
-
-
Measurement:
-
Transfer plate to a fluorometer pre-warmed to 37°C.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
-
Analysis:
-
Control: Paclitaxel (stabilizer, rapid polymerization) and Colchicine (inhibitor, flat line).
-
Result: Effective isosteres will suppress the fluorescence increase (polymerization curve) in a dose-dependent manner, similar to Colchicine.
-
References
-
Janssen, P. A. (1976). The Levamisole Story. Progress in Drug Research, 20, 347–383.
-
Sriram, D., et al. (2016).[4] Design, Synthesis and Biological Evaluation of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives as Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors.[4][5][6][7] Bioorganic & Medicinal Chemistry, 24(5), 1003-1013.
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3356-3360.
-
El-Sherbeny, M. A. (2000).[8] Synthesis of certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives for in vitro antitumor and antiviral activities.[8] Arzneimittelforschung, 50(9), 848-853.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives for in vitro antitumor and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Kinetic Resolution of Secondary Alcohols Using Benzotetramisole Analogs
Introduction: The Imperative for Enantiomerically Pure Secondary Alcohols
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Secondary alcohols, in particular, are ubiquitous chiral building blocks found in a vast array of pharmaceuticals, agrochemicals, and natural products. The differential effects of enantiomers, where one may be therapeutic while the other is inactive or even harmful, necessitate the development of robust and efficient methods for their asymmetric synthesis.
Kinetic resolution (KR) of racemic secondary alcohols stands as a powerful and practical strategy to access these enantiomerically enriched compounds. This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer. While enzymatic resolutions have been a mainstay, the quest for non-enzymatic catalysts with high selectivity, broad substrate scope, and operational simplicity remains a vibrant area of research.
This guide delves into the application of benzotetramisole (BTM) and its analogs, a class of highly effective isothiourea-based organocatalysts, for the kinetic resolution of secondary alcohols via enantioselective acylation.[1][2] Developed by the Birman group, these catalysts have demonstrated remarkable efficiency and enantioselectivity, offering a compelling alternative to traditional enzymatic methods.[1][3] We will explore the mechanistic underpinnings of this catalytic system, provide detailed protocols for its implementation, and present data to guide researchers in its application.
The Catalyst: Benzotetramisole and its Analogs
Benzotetramisole (BTM) is a benzannulated derivative of the commercially available pharmaceutical, tetramisole.[1][2][3][4] The fusion of the benzene ring to the tetramisole core introduces conformational rigidity and extends the π-system, which are crucial for high enantioselection.
A key analog, homobenzotetramisole (HBTM), features a six-membered tetrahydropyrimidine ring instead of the five-membered imidazoline ring in BTM. This structural modification leads to a different catalytic activity and selectivity profile, making HBTM particularly effective for certain classes of substrates, such as 2-aryl-substituted cycloalkanols.[5]
The choice between BTM and its analogs is therefore substrate-dependent, and screening of the catalyst is a recommended first step in methods development.
Mechanism of Action: The Catalytic Cycle
The catalytic cycle of benzotetramisole in the enantioselective acylation of a secondary alcohol is initiated by the reaction of the isothiourea catalyst with an acylating agent, typically a carboxylic anhydride, to form a highly reactive chiral N-acyl-isothiouronium ion. This intermediate is the key to the enantioselective transformation. One enantiomer of the racemic alcohol then preferentially attacks this activated acyl donor, leading to the formation of the corresponding ester and regeneration of the catalyst. The other enantiomer of the alcohol is left unreacted.
The enantiodiscrimination is believed to arise from non-covalent interactions, such as π-π stacking and cation-π interactions, between the chiral acyl-isothiouronium intermediate and the substrate.[5] The rigid, C2-symmetric-like environment created by the catalyst allows for a clear differentiation between the two enantiomers of the alcohol.
Figure 1: Proposed Catalytic Cycle for Benzotetramisole-Catalyzed Kinetic Resolution.
Experimental Protocols
Protocol 1: General Procedure for the Kinetic Resolution of a Secondary Alcohol
This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol using benzotetramisole or its analogs. The specific catalyst, acylating agent, solvent, and temperature may require optimization for a particular substrate.
Materials:
-
Racemic secondary alcohol
-
(R)- or (S)-Benzotetramisole (BTM) or Homobenzotetramisole (HBTM) (1-5 mol%)
-
Acylating agent (e.g., acetic anhydride, isobutyric anhydride) (0.5-0.6 equivalents)
-
Anhydrous solvent (e.g., toluene, tert-amyl alcohol, CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the racemic secondary alcohol (1.0 mmol) and the chiral catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature) and add the acylating agent (0.5-0.6 mmol) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Quenching: Quench the reaction by adding a few drops of methanol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to separate the acylated product from the unreacted alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). The selectivity factor (s) can be calculated from the conversion and the ee of the product and/or the unreacted starting material.
Protocol 2: Synthesis of (R)-Benzotetramisole
For researchers interested in preparing the catalyst, a scalable, chromatography-free synthesis has been reported.[4]
Materials:
-
2-Chlorobenzothiazole
-
(R)-2-Phenylglycinol
-
N,N-Diisopropylethylamine (DIPEA)
-
1,2-Dichlorobenzene
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (CH2Cl2)
-
Isopropanol
Procedure:
-
Step 1: Synthesis of (R)-2-((2-aminophenyl)thio)-1-phenylethan-1-ol: A mixture of 2-chlorobenzothiazole, (R)-2-phenylglycinol, and DIPEA in 1,2-dichlorobenzene is heated at reflux. The product is isolated by an extractive work-up.[4]
-
Step 2: Cyclization to (R)-Benzotetramisole: The amino alcohol from Step 1 is dissolved in anhydrous CH2Cl2 with TEA and cooled to 0 °C. Methanesulfonyl chloride is added, and the reaction is stirred before being treated with isopropanol and heated to reflux to effect cyclization. The product is isolated after an aqueous work-up.[4]
Performance Data
The following table summarizes the performance of benzotetramisole and its analogs in the kinetic resolution of various secondary alcohols. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers. Higher 's' values indicate better separation.
| Entry | Catalyst (mol%) | Substrate | Acylating Agent | Solvent | Temp (°C) | s | Reference |
| 1 | (R)-BTM (1) | 1-Phenylethanol | Ac2O | Toluene | 0 | 50 | [2] |
| 2 | (R)-BTM (1) | 1-(1-Naphthyl)ethanol | Ac2O | Toluene | 0 | 120 | [2] |
| 3 | (R)-BTM (5) | 1-Phenyl-2-propyn-1-ol | (i-PrCO)2O | t-AmylOH | -40 | 32 | [6][7] |
| 4 | (R)-HBTM (1) | trans-2-Phenyl-1-cyclohexanol | (EtCO)2O | Toluene | -20 | 51 | [5] |
| 5 | (R)-HBTM (1) | 1-Phenylpropanol | (EtCO)2O | CDCl3 | rt | >100 | [5] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the acylating agent and the activated acyl-isothiouronium intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Catalyst Loading: While lower catalyst loadings are desirable, for slower reacting substrates, increasing the catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Choice of Acylating Agent: The steric and electronic properties of the acylating agent can influence the selectivity. Anhydrides are generally preferred over acyl halides.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction rate and selectivity. Non-polar, aprotic solvents like toluene are often a good starting point.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, but at the cost of a slower reaction rate.
Conclusion
Benzotetramisole and its analogs have emerged as a powerful class of organocatalysts for the kinetic resolution of secondary alcohols. Their high selectivity, broad substrate scope, and operational simplicity make them a valuable tool for accessing enantiomerically enriched chiral building blocks. The mechanistic understanding of this catalytic system continues to evolve, paving the way for the design of even more efficient and selective catalysts. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technology in their synthetic endeavors.
References
-
Birman, V. B., & Guo, L. (2006). Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole. Organic Letters, 8(21), 4859–4861. [Link]
-
Birman, V. B., & Guo, L. (2006). Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole. PubMed. [Link]
-
Birman, V. B., & Li, X. (2006). Benzotetramisole: A remarkably enantioselective acyl transfer catalyst. Organic Letters, 8(7), 1351–1354. [Link]
-
Izquierdo, J., & Pericàs, M. A. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. ACS Catalysis, 5(12), 7247-7254. [Link]
-
Birman, V. B., et al. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 10(5), 881–884. [Link]
-
Yang, X., & Birman, V. B. (2009). Homobenzotetramisole-Catalyzed Kinetic Resolution of α–Aryl-, α–Aryloxy-, and α–Arylthioalkanoic Acids. Advanced Synthesis & Catalysis, 351(1-2), 261-265. [Link]
-
Birman, V. B., et al. (2010). Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones. Organic Letters, 12(4), 892-895. [Link]
-
Yang, X., & Birman, V. B. (2009). Homobenzotetramisole-Catalyzed Kinetic Resolution of α-Aryl-, α-Aryloxy-, and α-Arylthioalkanoic Acids. SciSpace. [Link]
-
Birman, V. B. (2025, August 10). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Request PDF. [Link]
-
Birman, V. B., & Li, X. (2006). Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. PubMed. [Link]
-
Li, X., et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 77(4), 1722-1737. [Link]
-
Bumbu, V. D., & Birman, V. B. (2011). Kinetic Resolution of N-Acyl-β-Lactams via Benzotetramisole-Catalyzed Enantioselective Alcoholysis. Journal of the American Chemical Society, 133(34), 13266-13269. [Link]
-
Birman, V. B., et al. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 10(5), 881-884. [Link]
-
Unknown. (n.d.). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Semantic Scholar. Retrieved from [Link]
-
Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Retrieved from [Link]
Sources
- 1. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Phenylimidazo[2,1-b][1,3]benzothiazole (PIBT) as an Electron Acceptor for OLEDs
Executive Summary
This technical guide details the application of 2-Phenylimidazo[2,1-b][1,3]benzothiazole (PIBT) and its derivatives as high-performance electron acceptors in Organic Light-Emitting Diodes (OLEDs).
While the imidazo[2,1-b]benzothiazole scaffold is historically recognized in medicinal chemistry for its bioactive properties, its rigid, planar, and electron-deficient nature has repositioned it as a critical building block in optoelectronics. Specifically, PIBT functions as a robust Electron Transport Material (ETM) and a high-triplet-energy Host Material for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.
Key Technical Advantages:
-
Deep LUMO Energy: Facilitates efficient electron injection from the cathode.
-
High Electron Mobility: Planar fused-ring structure promotes strong
- stacking. -
Thermal Stability: High glass transition temperatures (
C) prevent morphological degradation.
Material Characterization & Mechanism
Electronic Structure
The PIBT core features a fused tricyclic system containing a bridgehead nitrogen atom. This nitrogen, along with the thiazole sulfur, imparts significant electron-deficiency to the scaffold, lowering the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO Level: Typically -2.8 eV to -3.2 eV (tunable via phenyl ring substitution).
-
HOMO Level: Typically -5.8 eV to -6.2 eV (deep HOMO blocks holes, confining excitons to the EML).
-
Triplet Energy (
): High (~2.6–3.0 eV) makes it suitable as a host for green and red emitters, preventing reverse energy transfer.
Synthesis & Purity Logic
The synthesis typically involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone (phenacyl bromide). For OLED applications, sublimation grade purity (>99.9%) is non-negotiable to prevent trap states.
Visualization: Synthesis & Material Selection Workflow
Figure 1: Synthesis and purification workflow ensuring electronic-grade PIBT.
Protocol 1: Thin-Film Characterization
Before full device fabrication, the charge transport properties of PIBT must be validated via "Electron-Only Devices" (EODs).
Objective
Determine electron mobility (
Materials
-
Substrate: Pre-patterned Indium Tin Oxide (ITO) glass.
-
PIBT: Sublimed grade.
-
Cathode: LiF/Al.
Methodology
-
Cleaning: Sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
Deposition: Load PIBT into a Knudsen cell in a high-vacuum chamber (
Torr). -
EOD Architecture: Fabricate the stack: ITO / Al (20 nm) / PIBT (100 nm) / LiF (1 nm) / Al (100 nm) .
-
Note: The bottom Al layer blocks hole injection from ITO, ensuring only electrons flow.
-
-
Testing: Apply voltage (0–10 V) and measure current density (
). -
Analysis: Fit the
curve to the Mott-Gurney law:-
Where
is thickness (100 nm) and (organic semiconductor dielectric constant).
-
Acceptance Criteria:
-
at an electric field of
V/cm.
Protocol 2: OLED Device Fabrication
This protocol describes using PIBT as an Electron Transport Layer (ETL) in a standard green phosphorescent OLED.
Device Architecture
-
Anode: ITO (150 nm)
-
Hole Injection Layer (HIL): HAT-CN (10 nm)
-
Hole Transport Layer (HTL): TAPC (40 nm)
-
Emissive Layer (EML): CBP doped with Ir(ppy)
(10 wt%, 30 nm) -
Electron Transport Layer (ETL): PIBT (30 nm)
-
Electron Injection Layer (EIL): LiF (1 nm)
-
Cathode: Al (100 nm)
Visualization: Energy Level Alignment
Figure 2: Energy level diagram highlighting PIBT's role in facilitating electron injection (step-down from cathode) and blocking holes (deep HOMO).
Step-by-Step Fabrication Procedure
-
Substrate Preparation:
-
Clean ITO glass as per Protocol 3.3.
-
Critical: Transfer immediately to the vacuum chamber to prevent carbon contamination.
-
-
Vacuum Deposition (Thermal Evaporation):
-
Base pressure:
Torr. -
HIL/HTL: Deposit HAT-CN (0.5 Å/s) and TAPC (1.0 Å/s).
-
EML: Co-deposit CBP (Host) and Ir(ppy)
(Dopant). Calibrate rates to achieve 10:1 ratio (e.g., Host at 1.0 Å/s, Dopant at 0.1 Å/s). -
ETL (PIBT): Deposit PIBT at 1.0–2.0 Å/s .
-
Caution: Monitor the crucible temperature. PIBT has a high melting point; ensure steady rate to avoid "spitting" of material.
-
-
Cathode: Deposit LiF (0.1 Å/s) followed by Al (5.0 Å/s) through a shadow mask.
-
-
Encapsulation:
-
Perform in a Nitrogen-filled glovebox (
ppm, ppm). -
Use UV-curable epoxy and a glass cover slip to seal the active area.
-
Performance Metrics & Data Analysis
Summarize device performance using the following standard metrics.
| Metric | Symbol | Unit | Target Value (PIBT-based) | Significance |
| Turn-on Voltage | V | 3.0 – 3.5 V | Indicates injection barrier height. Lower is better. | |
| Current Efficiency | CE | cd/A | > 40 cd/A (Green PhOLED) | Indicates charge balance efficiency within the EML. |
| External Quantum Efficiency | EQE | % | > 15% | Ratio of emitted photons to injected electrons. |
| Roll-off | - | % | < 20% at 1000 cd/m² | Measures stability of efficiency at high brightness. |
Troubleshooting Guide
-
Issue: High Turn-on Voltage (
V).-
Cause: Large injection barrier between Cathode and PIBT.
-
Solution: Verify LiF thickness (must be ultra-thin, <1 nm) or consider doping PIBT with Liq or Cs
CO (n-doping) to form an ohmic contact.
-
-
Issue: Low Efficiency (High current, low light).
-
Cause: Exciton quenching or poor hole blocking.
-
Solution: PIBT HOMO might be too shallow for the specific EML used. Ensure PIBT HOMO is at least 0.2 eV deeper than the EML Host HOMO.
-
References
-
Imidazo[2,1-b]benzothiazole Derivatives: Synthesis and properties of 2-phenylimidazo[2,1-b][1,3]benzothiazole. AIP Publishing. 1[2][1][3][4][5][6][7][8]
-
Structural Analysis: 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole crystal structure and planarity. National Institutes of Health (PMC). 9[2][3][4][5][6][8]
-
OLED Host Application: 5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host. Frontiers in Chemistry.[10] 6[2][3][4][5][6][8]
-
Electronic Properties: Comparative Study of the Optoelectronic Properties of Benzothiazole Derivatives. MJFAS. 11
-
Benzothiadiazole Context: Rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red TADF emitter. Royal Society of Chemistry.[7] 7[2][3][4][5][6][7][8]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes [frontiersin.org]
- 7. Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjfas.utm.my [mjfas.utm.my]
Troubleshooting & Optimization
Technical Support Guide: Purification of Imidazo[2,1-b]benzothiazoles
Topic: Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary & Chemical Context
User Query: "I am struggling to purify imidazo[2,1-b]benzothiazole derivatives. The crude product often oils out or retains color.[1] What are the optimal solvent systems?"
Technical Insight: The imidazo[2,1-b]benzothiazole scaffold is a fused tricyclic system. Its purification is often complicated by two factors:
- Stacking: The planar aromatic nature leads to high lattice energy, making the crystals difficult to dissolve without high heat.
-
Basic Nitrogen: The imidazole nitrogen (N-4 position) creates specific polarity issues and can trap acidic impurities.
This guide provides a validated solvent selection matrix and troubleshooting workflows to resolve these specific issues.
Solvent Selection Matrix
Logic: Selection depends heavily on the substituents at the C-2 and C-3 positions. Use this decision matrix to select your primary solvent system.
| Substituent Type | Primary Solvent System | Secondary (Co-solvent) | Mechanism of Action |
| Unsubstituted / Alkyl | Ethanol (Abs.) | Water | Standard: Moderate polarity dissolves the core at reflux; cooling forces crystallization. |
| Aryl (Phenyl, Tolyl) | DMF or DMSO | Water / Ethanol | High Solvency: Aryl groups increase planarity and insolubility. DMF disrupts |
| Halogenated (Cl, Br) | Ethanol / CHCl | Hexane | Halogen Bonding: Chloroform aids in dissolving the halogenated lattice; hexane acts as the anti-solvent. |
| Nitro / Polar Groups | Acetic Acid | Water | Protonation: Weakly acidic media can help solubilize the basic imidazole nitrogen during heating. |
| Lipophilic Chains | Ethyl Acetate | Hexane / Pet. Ether | Van der Waals: Non-polar chains require non-polar media to prevent "oiling out." |
Visual Guide: Solvent Decision Tree
Figure 1: Decision logic for selecting the initial recrystallization solvent based on chemical structure.
Troubleshooting: The "Oiling Out" Phenomenon
The Issue: Upon cooling, the product separates as a separate liquid phase (oil) rather than a solid crystal. This is the most common failure mode for this scaffold.
Root Cause:
-
Freezing Point Depression: Impurities lower the melting point of your product below the boiling point of the solvent.
-
Supersaturation: Rapid cooling traps the compound in a metastable liquid state.
Rescue Protocol: The "Seeding & Re-heat" Method
-
Re-dissolve: Return the oiled mixture to reflux. Add a small amount of the "good" solvent (e.g., Ethanol) until the oil dissolves completely.
-
Trace Seed: Add a micro-spatula tip of crude solid (if available) or scratch the glass wall at the air-liquid interface.
-
Insulated Cooling: Place the flask on a cork ring and cover with a beaker. Do not use an ice bath yet.
-
The Cloud Point: Wait for the solution to turn cloudy. If oil droplets form again, reheat immediately and add slightly more solvent.[1]
Visual Guide: Oiling Out Rescue Workflow
Figure 2: Step-by-step workflow to recover a crystallization batch that has oiled out.
Standard Operating Procedure (SOP)
Objective: Purification of 2-phenylimidazo[2,1-b]benzothiazole (Standard Model).
Reagents:
-
Crude Product (1.0 g)
-
Ethanol (Abs. or 95%)
-
Activated Charcoal (Optional for decolorization)
Protocol:
-
Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add 10 mL Ethanol.
-
Reflux: Heat to boiling on a hot plate/stirrer.
-
Checkpoint: If solid remains, add Ethanol in 2 mL increments. Stop when only minimal insoluble particles (impurities) remain.
-
-
Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 50 mg activated charcoal, and reflux for 2 mins. Filter hot through Celite.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed (approx. 30 mins).
-
Observation: Look for needle-like crystals.
-
-
Finishing: Cool in an ice bath (0°C) for 15 mins to maximize yield. Filter via Buchner funnel. Wash with cold Ethanol (2 x 2 mL).
Data Validation (Expected Results):
| Parameter | Acceptance Criteria | Notes |
| Appearance | White to pale yellow needles | Dark color indicates oxidation or tar retention. |
| Melting Point | Sharp range (2-3°C) | Broad range (>5°C) indicates wet solvent or impurity. |
| TLC (Hex/EtOAc) | Single spot, | Impurities usually stay at baseline or move with solvent front. |
Frequently Asked Questions (FAQ)
Q: My product is not dissolving in boiling ethanol. What now? A: Switch to DMF (Dimethylformamide) . Dissolve the solid in the minimum amount of hot DMF. Once dissolved, add water dropwise until a persistent turbidity (cloudiness) appears. Heat briefly to clear it, then let it cool. This "solvent/anti-solvent" method is powerful for rigid aromatics.
Q: Can I use Acetone? A: Generally, no . Acetone evaporates too quickly and often solubilizes the impurities too well, leading to a sticky gum rather than crystals.
Q: I have a colored impurity that won't go away.
A: Imidazo[2,1-b]benzothiazoles can trap colored oligomers. If charcoal fails, perform a silica plug filtration . Dissolve the crude in
References
-
Synthesis and Biological Evaluation: Singh, Y., et al. "Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives."[2] Indian Journal of Pharmaceutical and Biological Research, 2018.[2]
-
Solvent Effects on Heterocycles: Emami, L., et al. "Solubility of Benzodiazepine Derivatives in DMF and THF." Der Pharma Chemica, 2011.[3] (Contextual reference for fused nitrogen heterocycle solubility).
-
General Recrystallization Troubleshooting: "Oiling Out in Crystallization." Mettler Toledo Technical Resources.
-
Microwave Assisted Synthesis: Mukku, N., & Maiti, B. "On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles..." RSC Advances, 2020.
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Benzothiazoles
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the Vilsmeier-Haack formylation of benzothiazole derivatives. This powerful reaction is a cornerstone for introducing a formyl group onto the benzothiazole scaffold, a key step in the synthesis of numerous pharmaceutical intermediates and biologically active compounds. However, its success is highly sensitive to substrate reactivity and reaction conditions.
This guide is designed to move beyond simple protocols. It provides a deeper understanding of the reaction's mechanics, offering causal explanations for common challenges and data-driven strategies for optimization. Whether you are troubleshooting a low-yielding reaction or developing a new synthetic route, this resource will equip you with the insights needed for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reaction, providing the essential knowledge needed to plan your experiments effectively.
Q1: What is the Vilsmeier-Haack reaction, and why is it applied to benzothiazoles?
The Vilsmeier-Haack (V-H) reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5][6][7]
For benzothiazoles, this reaction is particularly valuable because the resulting formyl group (-CHO) is a synthetic linchpin. It can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems, which are prevalent in medicinal chemistry.[8]
Q2: What is the reaction mechanism and where does formylation occur on the benzothiazole ring?
Understanding the mechanism is critical for troubleshooting. The process occurs in two main stages:
-
Vilsmeier Reagent Formation: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic N,N-dimethylchloroiminium ion—the active Vilsmeier reagent.[3][7]
-
Electrophilic Aromatic Substitution: The benzothiazole ring, acting as a nucleophile, attacks the Vilsmeier reagent. The benzothiazole system is considered moderately electron-rich. The subsequent attack occurs on the benzene portion of the scaffold, not the thiazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[9][10]
Regioselectivity is governed by the electronic properties of the benzothiazole nucleus and any existing substituents. Formylation typically occurs at the C6 position, which is para to the activating thiazole nitrogen. However, the presence of other strong directing groups on the benzene ring can influence the final position.
Caption: Figure 2: Troubleshooting Workflow.
References
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeir Haack Reaction | PDF | Acid | Amide. Scribd.
- Vilsmeier-Haack reaction: Significance and symbolism. (2025).
- Vilsmeier-Haack Reaction. Chemistry Steps. (2023).
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction - YouTube. (2021).
- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023).
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
- Having some troubles with a Vislmeier-Haack reaction. Reddit. (2021).
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. (2021).
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. (2022).
- Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Separation of Imidazo[2,1-b]benzothiazole Isomers
Topic: HPLC Method Development & Troubleshooting
Executive Summary & Chemical Context
Welcome to the Separation Science Technical Support Center. You are likely here because you are facing challenges separating isomers of imidazo[2,1-b]benzothiazole derivatives. These fused heterocyclic compounds present unique chromatographic challenges due to two main factors:
-
Basicity: The bridgehead nitrogen (and the imidazole ring) is basic (
), leading to severe peak tailing on residual silanols. -
Structural Similarity:
-
Regioisomers: Synthetic pathways often yield mixtures of 2- and 3-substituted isomers which have identical mass and similar polarity.
-
Enantiomers: Chiral centers in the side chains (e.g., Levamisole analogs) require high-specificity chiral selectors.
-
This guide provides self-validating protocols for both scenarios.
Method Development: Regioisomer Separation (Achiral)
Objective: Separate positional isomers (e.g., 2-substituted vs. 3-substituted) or impurities.
The "Pi-Selectivity" Strategy
Standard C18 columns often fail to resolve regioisomers of this scaffold because the hydrophobicity (
Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP). Mechanism: The aromatic ring in the stationary phase interacts differently with the electron density of the 2- vs 3-isomer, creating separation based on electronic shape rather than just boiling point/hydrophobicity.
Standard Operating Procedure (SOP-ACH-01)
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., Kinetex, XSelect) or PFP | Maximizes |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Balance between resolution ( |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.8) | Low pH suppresses silanol ionization; buffer maintains ionic strength. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for this scaffold. |
| Gradient | 5% B to 95% B over 20 min | Generic screening gradient. |
| Flow Rate | 1.0 mL/min | Standard flow.[1] |
| Temp | 30°C - 40°C | Higher temp improves mass transfer and reduces tailing. |
Method Development: Enantiomer Separation (Chiral)[2][3][4]
Objective: Resolve enantiomers (e.g.,
The "Polysaccharide" Strategy
Imidazo[2,1-b]benzothiazoles separate best on Amylose or Cellulose carbamate derivatives. The "Coated" phases (AD/OD types) are standard, but "Immobilized" phases (IA/IB) allow for wider solvent compatibility (e.g., DCM/THF) to solubilize these often poorly soluble compounds.
Standard Operating Procedure (SOP-CHI-02)
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) | Industry standards for fused heterocycles. |
| Mode | Normal Phase (NP) | Generally provides higher selectivity ( |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) | IPA is the hydrogen-bonding modulator. |
| Additive (Critical) | 0.1% Diethylamine (DEA) | MANDATORY. Blocks active sites to prevent tailing of the basic nitrogen. |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm or 280 nm | Benzothiazole core has strong UV absorption. |
Troubleshooting Guide (FAQs)
Issue 1: Severe Peak Tailing ( )
Diagnosis: The basic nitrogen in the imidazo-ring is interacting with acidic silanols on the silica surface. Solution Workflow:
Figure 1: Decision tree for troubleshooting peak tailing in basic heterocycles.
Issue 2: Loss of Chiral Resolution
User Question: "My Chiralpak AD-H column worked last week, but now the peaks have merged. Why?" Expert Answer: This is often caused by "Memory Effect" or solvent incompatibility.
-
Did you use an incompatible solvent? (e.g., Ethyl Acetate, DCM, THF on a coated column like AD-H). If yes, the column is irreversibly damaged.
-
Did you switch mobile phases? If you switched from RP to NP, you must flush with Ethanol (miscible with both) first.
-
Regeneration: Flush with 100% Ethanol (0.5 mL/min for 3 hours) to strip adsorbed contaminants, then re-equilibrate with Hexane/IPA.
Issue 3: Variable Retention Times
User Question: "The retention time (
-
In Normal Phase: This is usually Water/Moisture accumulation. Hexane is hygroscopic.
-
Fix: Use "half-saturated" Hexane or add exactly 0.1% water to the mobile phase to pin the silica hydration level.
-
-
In Reverse Phase: This is usually Temperature fluctuation or pH instability.
-
Fix: Use a column oven (set to 35°C) and ensure buffer capacity is >10 mM.
-
Comparative Data: Mobile Phase Screening
The table below summarizes the effect of modifiers on the separation of a model imidazo[2,1-b]benzothiazole derivative (Levamisole analog).
| Mobile Phase Composition | Column | Resolution ( | Tailing Factor ( | Notes |
| Hexane/IPA (90:10) | Chiralcel OD-H | 1.2 | 2.1 (Poor) | No basic modifier; severe tailing. |
| Hexane/IPA/DEA (90:10:0.1) | Chiralcel OD-H | 2.4 | 1.1 (Excellent) | DEA masks silanols; baseline separation. |
| Hexane/EtOH/DEA (90:10:0.1) | Chiralcel OD-H | 1.8 | 1.1 | Ethanol is a stronger solvent; |
| ACN/Water (60:40) | C18 (Achiral) | 0.0 | N/A | Co-elution of regioisomers. |
| ACN/Water (60:40) | Phenyl-Hexyl | 1.6 | 1.2 |
References
-
Podolska, M. et al. (2017).[2] "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica.
- Relevance: Establishes the necessity of DEA additives for imidazole-based separ
-
Sielc Technologies. (2024). "Separation of 2-Mercaptobenzothiazole on Newcrom R1." Application Notes.
- Relevance: Demonstrates reverse-phase behavior of the benzothiazole core and the utility of mixed-mode/low-silanol columns.
-
Phenomenex. (2025).[3] "How to Reduce Peak Tailing in HPLC." Technical Guide.
- Relevance: Authoritative guide on silanol interactions with basic compounds and pH management.
-
Daicel Chiral Technologies. (2024). "Polysaccharide Stationary Phases Instruction Manual." Chiraltech.
- Relevance: Defines solvent compatibility limits for Coated vs. Immobilized columns (AD-H vs IA).
Sources
Technical Support Center: Stability of 2-Phenylimidazo[2,1-b][1,3]benzothiazole
[1]
Executive Summary
2-Phenylimidazo[2,1-b][1,3]benzothiazole is a fused tricyclic heterocycle characterized by high thermal and chemical stability due to its aromatic 10-
The most common user-reported "instability" is actually a solubility event (salt precipitation) or a spectroscopic artifact (protonation-induced fluorescence quenching), rather than chemical degradation. This guide distinguishes between physical changes and true chemical decomposition.[1]
Module 1: Troubleshooting Logic & Diagnostics
Before altering your protocol, determine if you are observing Precipitation , Spectral Shift , or Chemical Loss .
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for distinguishing physical solubility issues from chemical instability.
Module 2: Chemical Stability & Reactivity
The Protonation Mechanism (Not Degradation)
Users often mistake the loss of fluorescence or UV bathochromic shifts in acid for ring opening. The imidazo[2,1-b][1,3]benzothiazole core is robust.[1]
-
Mechanism: Protonation occurs at the N(1) position (imidazole nitrogen), not the bridgehead nitrogen. The bridgehead nitrogen's lone pair is delocalized into the
-system, rendering it non-basic. -
Consequence: Formation of the cation stabilizes the structure but alters photophysical properties.
True Degradation Risks
The core ring system resists hydrolysis in aqueous HCl or H₂SO₄ at ambient temperatures. Degradation occurs only under specific forcing conditions:
-
Oxidative Acids: Nitric acid or mixtures containing peroxides can cause S-oxidation (forming the sulfoxide/sulfone) or electrophilic aromatic substitution (nitration) on the phenyl ring.[1]
-
Ring Opening: Requires prolonged reflux in strong alkaline media or extreme acidic forcing conditions (e.g., conc. H₂SO₄ > 100°C).[1]
Stability Data Summary
| Condition | Duration | Outcome | Recommendation |
| 0.1 M HCl (aq) | 24 Hours | Stable (>99% Recovery) | Safe for dissolution/HPLC.[1] |
| 1.0 M H₂SO₄ | 4 Hours | Stable | Monitor for precipitation (sulfate salts).[1] |
| Glacial Acetic Acid | Indefinite | Stable | Excellent solvent for stock solutions.[1] |
| HNO₃ (Conc.) | < 1 Hour | Degradation | AVOID. Risk of nitration/oxidation.[1] |
| m-CPBA / H₂O₂ | Immediate | Degradation | AVOID. Oxidizes sulfur to sulfoxide.[1] |
Module 3: Detailed Protocols
Protocol A: Distinguishing Salt Precipitation from Degradation
Use this when "crystals" appear in your acidic stock solution.[1]
Context: The hydrochloride or hydrobromide salts of 2-phenylimidazo[2,1-b][1,3]benzothiazole are less soluble than expected in high-ionic-strength media (Common Ion Effect).[1]
-
Preparation: Isolate the precipitate via centrifugation (10,000 x g, 5 min).
-
Reconstitution: Redissolve the pellet in DMSO or Methanol .
-
Neutralization: Add 1 equivalent of Triethylamine (TEA) or dilute NaOH.[1]
-
Analysis: Run HPLC-UV or TLC.
-
Result: If the peak/spot matches the parent compound, it was a Salt .
-
Result: If new peaks appear, it was Degradation (rare).
-
Protocol B: Validating Stability in Assay Buffer
Use this to ensure the compound remains intact during biological assays (pH 4–7).
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Acid Stress: Dilute to 100 µM in 0.1 M HCl . Incubate at 37°C for 4 hours.
-
Control: Dilute to 100 µM in Phosphate Buffer (pH 7.4) .
-
Quench: Neutralize the acid sample with an equal volume of 0.1 M NaOH.
-
Comparison: Measure UV absorbance at
(typically ~300–320 nm).[1]-
Acceptance Criteria: The spectra of the neutralized acid sample and the control must overlap with >95% similarity.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my fluorescence signal disappear in acidic buffers? A: This is likely fluorescence quenching due to protonation , not decomposition. The cationic form of the fluorophore often has a lower quantum yield or a shifted excitation maximum.
-
Fix: Adjust the pH of your measurement buffer to > 7.0 or re-optimize excitation wavelengths for the protonated species.
Q2: Can I use HBr to dissolve the compound? A: Yes, but be cautious. The synthesis of this compound often involves an HBr intermediate (hydrobromide salt). While soluble in hot ethanol, the HBr salt may precipitate in cold water. Use Acetic Acid or DMSO for initial solubilization, then dilute into the acidic medium.
Q3: Is the bridgehead nitrogen the site of instability? A: No. The bridgehead nitrogen is chemically stable. The confusion often arises because users expect it to be basic. In this fused system, that nitrogen contributes electrons to the aromatic ring current, making it non-reactive to mild acid hydrolysis.
References
-
Synthesis and Ring Stability
- Trapani, G., et al. "Synthesis and binding affinity of 2-phenylimidazo[2,1-b]benzothiazole derivatives for the benzodiazepine receptor." European Journal of Medicinal Chemistry, 1996.
- Verification: The standard Hantzsch-type condensation requires refluxing in ethanol/HBr, confirming the ring withstands acidic he
-
Structural Characterization & Protonation
-
Biological Application & Stability in Media
- Kudo, Y., et al. "In vitro and in vivo comparison of 2-phenylimidazo[2,1-b]benzothiazole derivatives as amyloid imaging agents." Nuclear Medicine and Biology, 2007.
-
Verification: Demonstrates stability in physiological and formulation buffers during radiolabeling procedures.[1]
Technical Support Center: Solubility & Assay Optimization
Current Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-001-HTS
Welcome to the Solubility Support Center
You have reached the Tier 3 Engineering Desk. We understand that low solubility is not just a "formulation issue"—in biological screening, it is the primary silent killer of data integrity. It manifests as false negatives (compound crashes out before reaching the target) or false positives (colloidal aggregates sequestering the enzyme).
This guide is structured to troubleshoot your active experiments. We do not use generic templates; we use root-cause analysis.
Module 1: Diagnosis & Detection
How do I know if solubility is ruining my assay?
The "Invisible" Crash Visual inspection is insufficient for High-Throughput Screening (HTS). A compound can precipitate into micro-crystals invisible to the naked eye but large enough to scatter light and interfere with optical readouts.
Diagnostic Workflow
If your IC50 curves are flat, erratic, or show steep Hill slopes (>2.0), execute this triage protocol immediately.
Figure 1: Solubility Triage Workflow. Use this logic gate to distinguish between precipitation, aggregation, and adsorption.
FAQ: Detection
Q: Can I just use my plate reader to check for precipitation? A: Yes, but with caveats. You can measure absorbance at 600–650 nm (where most compounds don't absorb). An increase in signal here indicates light scattering (precipitation). However, Laser Nephelometry is the gold standard because it detects forward-scattered light, offering 10-100x higher sensitivity than simple absorbance [1].
Q: My compound is soluble at 10 mM in DMSO. Why does it crash in the assay? A: This is Kinetic Solubility vs. Thermodynamic Solubility . Your stock is thermodynamically stable in DMSO. When you spike it into aqueous buffer, you create a high-energy supersaturated state. If the "crash" rate is faster than your assay incubation time, the compound precipitates. This is often caused by Buffer Shock .
Module 2: Solving "Buffer Shock"
Preventing precipitation during the dilution process.
Directly piping 100% DMSO stock into an aqueous buffer often causes immediate, localized precipitation at the pipette tip due to the drastic change in dielectric constant.
The Intermediate Dilution Protocol
Do not go from 100% DMSO
Protocol:
-
Start: 10 mM Stock (100% DMSO).
-
Intermediate Step: Dilute compound into a "Transition Buffer" containing a high concentration of DMSO (e.g., 50% DMSO / 50% Buffer) or a cosolvent like PEG-400.
-
Final Step: Dilute the Intermediate into the Final Assay Buffer.
Data: Cosolvent Efficacy Table Effect of additives on suppressing precipitation for lipophilic compounds (LogP > 4).
| Additive Category | Reagent | Typical Conc. | Mechanism | Warning |
| Surfactant | Tween-20 | 0.01% - 0.05% | Micelle encapsulation | Can lyse cells; may cause foam in liquid handlers. |
| Surfactant | Pluronic F-127 | 0.05% - 0.1% | Steric stabilization | Lower critical micelle concentration (CMC) than Tween. |
| Cosolvent | PEG-400 | 1% - 5% | Dielectric matching | High viscosity can affect pipetting precision. |
| Carrier | BSA / HSA | 0.1% (w/v) | Protein binding | Caution: High albumin can bind your drug, shifting the IC50 (serum shift). |
Module 3: The "False Positive" Aggregator
Is your compound a specific inhibitor or just a sticky blob?
Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false inhibition.[1][2] This is the most common cause of "promiscuous" hits (PAINS) [2].
The Detergent-Sensitivity Test (Shoichet Protocol)
If a compound inhibits your target, you must validate that it is not an aggregate. Aggregates are sensitive to detergents; specific binding is not.
Protocol Steps:
-
Baseline IC50: Run your standard dose-response curve.
-
Detergent Arm: Repeat the assay with 0.01% Triton X-100 (freshly prepared) added to the assay buffer.
-
Note: Ensure your enzyme tolerates this detergent concentration first.
-
-
Analysis: Compare the IC50 values.
Figure 2: Detergent Sensitivity Logic. A specific inhibitor binds the active site regardless of detergent. An aggregate is broken up by detergent, losing its inhibitory effect.
Module 4: Validated Protocols
Protocol A: Kinetic Solubility Screen (LYSA)
Use this to rank compounds before putting them into expensive bioassays.
Reagents:
Procedure:
-
Preparation: Add 196 µL of PBS to the plate.
-
Spike: Add 4 µL of compound stock (10 mM) to reach 200 µM (2% DMSO).
-
Tip: Mix vigorously (shake plate 900 rpm for 10 mins).
-
-
Incubation: Incubate for 2 hours at room temperature (sealed).
-
Read: Measure UV Absorbance at 280 nm (or compound
).-
Simultaneously: Measure Nephelometry or Absorbance at 650 nm (turbidity).
-
-
Filtration (Optional but recommended): Filter the plate using a 0.45 µm filter plate. Measure UV of the filtrate.
-
Calculation:
-
Note: If
, the compound has likely precipitated, even if UV280 is high (suspension).
-
References
-
Bevan, C. D., & Lloyd, R. S. (2000).
-
Source:
-
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols.
-
Source:
-
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5] Drug Discovery Today.
-
Source:
-
-
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.
-
Source:
-
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Fluorescence Quantum Yield of Imidazo[2,1-b]benzothiazole and Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Heterocycles, Divergent Photophysical Profiles
In the landscape of fluorescent small molecules, heterocyclic scaffolds form the bedrock of probe design and materials science. Among these, benzothiadiazole and its structural analogues have garnered significant attention for their often-bright emissions and sensitivity to their environment. This guide provides a comparative analysis of the fluorescence quantum yield of two key heterocyclic systems: the well-established 2,1,3-benzothiadiazole (BTD) and the less photophysically characterized imidazo[2,1-b]benzothiazole.
While both possess a fused aromatic and sulfur-containing heterocyclic system, their reported applications and, consequently, the depth of their photophysical understanding, diverge significantly. BTD derivatives are workhorses in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs), with a wealth of data supporting their high fluorescence quantum yields. In contrast, imidazo[2,1-b]benzothiazole has been predominantly explored for its therapeutic potential, with its fluorescent properties remaining largely untapped and underreported. This guide will illuminate the known fluorescence characteristics of BTDs, present a standardized protocol for quantum yield determination, and discuss the structural factors that govern fluorescence, providing a framework for the future exploration of imidazo[2,1-b]benzothiazole's latent photophysical potential.
Benzothiadiazole: A Luminescent Powerhouse
The 2,1,3-benzothiadiazole core is a potent electron-accepting moiety. When integrated into a donor-π-acceptor (D-π-A) architecture, BTD derivatives can exhibit intense intramolecular charge transfer (ICT) upon photoexcitation, leading to bright fluorescence with large Stokes shifts. This has made them a favored building block for a diverse array of fluorescent materials.
The fluorescence quantum yield (ΦF) of BTD derivatives is highly tunable and can be exceptionally high, with numerous examples exceeding 0.50 and even approaching unity in certain cases. This high efficiency is a direct result of a molecular design that favors radiative decay pathways over non-radiative ones.
Table 1: Experimentally Determined Fluorescence Quantum Yields of Selected Benzothiadiazole Derivatives
| Derivative | Solvent | Quantum Yield (ΦF) | Reference |
| Phenoxy-benzothiadiazole derivative | Organic Solution | up to 0.84 | [1] |
| D–π–A–π–D with BTD acceptor | Toluene | up to 0.99 | [2] |
| Benzothiadiazole-arylene co-oligomer 5a | Chloroform | 0.42 | |
| Benzothiadiazole-arylene co-oligomer 5b | Chloroform | 0.48 | |
| Benzothiazole derivative (for comparison) | Solution | up to 0.85 | [3] |
| Benzothiazole derivative with high φf | Not specified | 0.92 | [4] |
This table is a representative sampling and not an exhaustive list.
The impressive quantum yields of many BTD derivatives underscore their utility in applications demanding high signal-to-noise ratios, such as bioimaging and sensing.
Imidazo[2,1-b]benzothiazole: An Uncharted Territory in Fluorescence
In stark contrast to the well-documented fluorescence of BTDs, the photophysical properties of imidazo[2,1-b]benzothiazoles are significantly less explored. The scientific literature on this scaffold is rich with investigations into its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, these studies rarely report on the intrinsic fluorescence of the compounds, and a systematic characterization of their quantum yields is conspicuously absent.
While the fused imidazole and benzothiazole rings create a rigid, conjugated system—a common feature of many fluorophores—the degree to which this structure promotes efficient fluorescence remains an open question. The presence of both electron-donating and electron-withdrawing character within the fused system suggests the potential for ICT-based emission, similar to BTDs. However, without experimental data, this remains speculative. The lack of reported high quantum yields for this class of compounds suggests that either they are inherently weakly fluorescent or their potential as fluorophores has been overlooked.
This knowledge gap presents a clear opportunity for future research. A systematic investigation into the photophysical properties of substituted imidazo[2,1-b]benzothiazoles could unveil a new class of fluorophores with unique properties and applications.
Deciphering Fluorescence Efficiency: Key Influencing Factors
The fluorescence quantum yield of a molecule is not an immutable property but is highly dependent on its chemical structure and its immediate environment. Understanding these factors is crucial for the rational design of highly fluorescent compounds.
Structural and Electronic Effects
-
Molecular Rigidity: A rigid molecular framework is paramount for high fluorescence quantum yields. Flexible or rotatable bonds can provide pathways for non-radiative decay through vibrational and rotational relaxation, effectively quenching fluorescence. This is often referred to as the "loose bolt" effect.
-
Donor-Acceptor Architecture: The strategic placement of electron-donating and electron-withdrawing groups can induce strong intramolecular charge transfer (ICT) upon excitation, which often leads to highly emissive states.
-
Substituent Effects: The nature and position of substituents can dramatically alter fluorescence. Electron-donating groups (e.g., -NH₂, -OH) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) can decrease or even quench it.[5]
-
Extent of π-Conjugation: Larger conjugated π-systems tend to absorb at longer wavelengths and can influence fluorescence properties.[5]
Environmental Factors
-
Solvent Polarity: The polarity of the solvent can significantly impact the energy of the excited state, particularly for molecules with a large change in dipole moment upon excitation (as is common in ICT fluorophores). This can lead to solvatochromic shifts in the emission spectrum and changes in the quantum yield.
-
Temperature and Viscosity: Higher temperatures and lower viscosities increase the rate of molecular collisions and vibrations, which can promote non-radiative decay pathways and thus decrease the fluorescence quantum yield.
-
pH: For molecules with acidic or basic moieties, changes in pH can alter the protonation state and, consequently, the electronic structure and fluorescence properties.[5]
The interplay of these factors determines the ultimate fluorescence quantum yield of a given molecule.
Caption: Interplay of molecular and environmental factors determining fluorescence quantum yield.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The determination of fluorescence quantum yield is a critical step in characterizing a new fluorophore. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is a widely used and reliable technique.
Principle
This method relies on the assumption that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their fluorescence quantum yields.
Materials and Instrumentation
-
Spectrofluorometer: Equipped with an excitation and emission monochromator.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for the visible region.
-
Solvents: Spectroscopic grade.
-
Sample Compound and Standard Compound
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent, if possible. If different solvents must be used, their refractive indices will need to be accounted for in the final calculation.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: a. Record the UV-Vis absorption spectrum for each dilute solution of the sample and the standard. b. Note the absorbance value at the chosen excitation wavelength (λex).
-
Fluorescence Measurements: a. Set the excitation wavelength on the spectrofluorometer to λex. b. Record the fluorescence emission spectrum for each dilute solution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements. c. Record the emission spectrum of the pure solvent (blank).
-
Data Analysis: a. Subtract the solvent's emission spectrum from each of the sample and standard emission spectra to correct for background signal. b. Integrate the area under the corrected emission spectrum for each solution. c. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex. d. Determine the slope of the resulting straight line for both the sample (msample) and the standard (mstd).
-
Quantum Yield Calculation: Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
Where:
-
ΦF,std is the known quantum yield of the standard.
-
msample and mstd are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion and Future Outlook
This guide highlights a significant disparity in the current understanding of the fluorescence properties of benzothiadiazole and imidazo[2,1-b]benzothiazole derivatives. Benzothiadiazoles are well-established as a class of highly fluorescent molecules, with a rich body of literature providing quantitative data on their high quantum yields and the factors that influence them. This has cemented their role in the development of advanced fluorescent materials.
Conversely, the fluorescence properties of imidazo[2,1-b]benzothiazoles remain a nascent field of inquiry. Despite a chemical structure that suggests potential for luminescence, the focus of research on this scaffold has been overwhelmingly directed towards its biological activities. The lack of available fluorescence quantum yield data for this class of compounds represents a significant knowledge gap.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current inability to predict or utilize the fluorescence of imidazo[2,1-b]benzothiazole-based compounds in applications such as bioimaging or as fluorescent tags. The opportunity, however, is substantial. A systematic investigation into the photophysical properties of this underexplored class of molecules could lead to the discovery of novel fluorophores with unique and valuable characteristics. By applying the principles of fluorophore design and the experimental protocols outlined in this guide, the scientific community is well-equipped to unlock the latent luminescent potential of the imidazo[2,1-b]benzothiazole scaffold.
References
-
Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence. (2019). SciSpace. Available at: [Link]
-
Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals. (2025). ChemRxiv. Available at: [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. (n.d.). RSC Publishing. Available at: [Link]
-
How to achieve near unity fluorescence quantum yields on gold(I) benzothiadiazole-based derivatives. (2022). Inorganica Chimica Acta. Available at: [Link]
-
[Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. (2012). PubMed. Available at: [Link]
-
Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Available at: [Link]
-
Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. (n.d.). UNIPI. Available at: [Link]
-
What are some factors that can affect the quantum yield brightness of a fluorophore? (2023). Reddit. Available at: [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). Open Research@CSIR-NIScPR. Available at: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Available at: [Link]
-
Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. (2018). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). Nature Protocols. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Available at: [Link]
-
Relative Quantum Yield. (2023). Edinburgh Instruments. Available at: [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). PMC. Available at: [Link]
-
A new blue-emitting benzothiazole derivative for organic electroluminescent devices. (2025). ResearchGate. Available at: [Link]
-
LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (n.d.). Institute of Physics of the National Academy of Sciences of Belarus. Available at: [Link]
-
New substituted imidazo[1,5-a]pyridines with tunable emission for cell imaging. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
